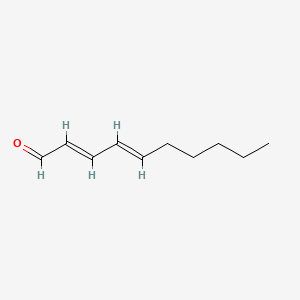

2,4-Decadienal

Description

2,4-Decadienal has been reported in Streptomyces, Citrus reticulata, and other organisms with data available.

trans,trans-2,4-decadienal is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-deca-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQKTMZYLHNFPL-BLHCBFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024911 | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat | |

| Record name | 2,4-Decadienal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.866-0.876 | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

25152-84-5, 2363-88-4, 30551-18-9 | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Decadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-trans-4-trans-Decadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,4E)-Deca-2,4-dienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Decadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Decadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-decadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans,trans-2,4-decadien-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DECADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G88X2RK09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Decadienal Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2,4-decadienal isomers, crucial compounds in the flavor and fragrance industry and intermediates in various chemical syntheses. This document details methodologies for key synthetic routes, presents quantitative data for comparison, and includes visualizations of reaction pathways and workflows.

Overview of Synthesis Strategies

The synthesis of this compound isomers can be broadly categorized into three main approaches:

-

Biocatalytic Synthesis: Leveraging enzymatic reactions, primarily the oxidation of polyunsaturated fatty acids like linoleic acid. This method is valued for its potential to produce "natural" flavoring agents.

-

Chemical Synthesis: Employing classical organic reactions, with the Wittig reaction and aldol condensation being the most prominent methods for constructing the dienal backbone.

-

Organocatalytic Synthesis: An emerging area focusing on the use of small organic molecules to catalyze the formation of 2,4-dienals, often with an emphasis on stereoselectivity.

Biocatalytic Synthesis from Fatty Acids

The enzymatic conversion of linoleic acid is a key pathway for the natural formation of (2E,4E)-decadienal and its isomers. This process is of significant interest for producing natural flavor compounds.[1] The primary enzymes involved are lipoxygenase (LOX) and hydroperoxide lyase (HPL).

Signaling Pathway

The biocatalytic cascade begins with the oxidation of a polyunsaturated fatty acid, such as linoleic acid, by lipoxygenase. The resulting hydroperoxide is then cleaved by hydroperoxide lyase to yield the target aldehyde.

Caption: Biocatalytic synthesis of this compound isomers from linoleic acid.

Experimental Protocol: Biocatalytic Oxidation

This protocol is a generalized procedure based on the principles of enzymatic conversion of fatty acids.

Materials:

-

Linoleic acid

-

Soybean lipoxygenase-1 (LOX-1)

-

Green bell pepper hydroperoxide lyase (HPL)

-

Phosphate buffer (pH 6.5)

-

Oxygen supply

-

Organic solvent for extraction (e.g., dichloromethane)

-

Adsorbent for purification (e.g., AmberLite FPX66)

-

Eluent for purification (e.g., 96% ethanol)

Procedure:

-

Hydroperoxidation: Dissolve linolenic acid (100 mM) in phosphate buffer (pH 6.5). Add soybean lipoxygenase-1 and supply oxygen to the reaction mixture. Stir at room temperature and monitor the formation of 13-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).

-

Cleavage: To the solution containing 13-HPOT (20 mM), add green bell pepper hydroperoxide lyase. This will cleave the hydroperoxide to form hexenal isomers. A similar process with linoleic acid yields decadienal isomers.

-

Extraction: After the enzymatic reaction, extract the mixture with an organic solvent like dichloromethane to separate the aldehydes from the aqueous phase.

-

Purification: The crude extract, containing a mixture of aldehydes and unreacted fatty acids, can be purified using hydrophobic adsorbents.[2]

-

Pass the extract through a column packed with AmberLite FPX66.

-

Wash the column to remove impurities.

-

Elute the desired this compound using 96% ethanol.[2]

-

Quantitative Data

| Parameter | Value | Reference |

| Yield of 13-HPOT from linolenic acid | 62% (resulting in 57 mM) | |

| Yield of hexenal isomers from 13-HPOT | 37% (1.6 mM 2(E)-hexenal and 5.9 mM 3(Z)-hexenal) | |

| Binding capacity of 2,4-DDAL on AmberLite FPX66 | ~30 mg/g | [2] |

| Purification Yield of 2,4-DDAL (column elution) | 53% | [2] |

| Purity of 2,4-DDAL after purification | 97% |

Chemical Synthesis via Wittig Reaction

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes, including the conjugated diene system of this compound. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).

General Reaction Scheme

The synthesis of this compound via the Wittig reaction typically involves the reaction of hexanal with a suitable phosphonium ylide. The stereochemical outcome (E/Z isomerism) is dependent on the nature of the ylide (stabilized or non-stabilized).

Caption: General scheme for the synthesis of this compound via the Wittig reaction.

Experimental Protocol: Wittig Olefination

This protocol provides a general procedure for the synthesis of a dienal using a stabilized ylide.

Materials:

-

Aldehyde (e.g., hexanal)

-

(α-carbomethoxyethylidene)triphenylphosphorane (stabilized ylide)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1 equivalent) in anhydrous THF.

-

Ylide Addition: Add the crystalline stabilized ylide (2 equivalents) to the aldehyde solution.

-

Reaction Conditions: Stir the reaction mixture and heat to 50 °C for 2 hours.

-

Workup:

-

Remove the solvent under reduced pressure.

-

The residue contains the product and triphenylphosphine oxide.

-

-

Purification: Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield (stabilized ylide) | 82% (for a similar ester product) |

Note: The stereoselectivity of the Wittig reaction is a critical factor. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.

Experimental Workflow

Caption: Experimental workflow for the Wittig synthesis of a 2,4-dienal.

Chemical Synthesis via Aldol Condensation

The aldol condensation provides a classical and industrially relevant route to this compound. This method typically involves the base-catalyzed reaction of hexanal with crotonaldehyde.

General Reaction Scheme

Caption: Aldol condensation of hexanal and crotonaldehyde to form this compound.

Experimental Protocol: Aldol Condensation

This is a general procedure for a base-catalyzed aldol condensation.

Materials:

-

Hexanal

-

Crotonaldehyde

-

Potassium hydroxide (KOH) or other suitable base

-

Ethanol or another suitable solvent

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of potassium hydroxide in water and ethanol.

-

Aldehyde Addition: Cool the basic solution in an ice bath. Slowly add a mixture of hexanal and crotonaldehyde to the stirred solution.

-

Reaction: Stir the mixture at room temperature for a specified period (e.g., 30 minutes).

-

Workup:

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine.

-

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Quantitative Data

| Parameter | Value |

| Typical Yield | Varies depending on conditions, generally moderate to high. |

Spectroscopic Data of this compound Isomers

Accurate identification of the synthesized isomers is crucial. The following table summarizes key spectroscopic data for (2E,4E)- and (2E,4Z)-2,4-decadienal.

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| (2E,4E)-2,4-Decadienal | Aldehyde proton (~9.5, d), Vinylic protons (6.0-7.3, m) | Carbonyl carbon (>190), Vinylic carbons (120-155) | Molecular Ion: 152. Key Fragments: 123, 109, 95, 81, 67, 55, 41 |

| (2E,4Z)-2,4-Decadienal | Aldehyde proton (~9.5, d), Vinylic protons in distinct regions due to stereochemistry | Carbonyl carbon (>190), Vinylic carbons with distinct shifts from the (E,E) isomer | Molecular Ion: 152. Similar fragmentation pattern to the (E,E) isomer, but relative intensities may vary. |

Note: Specific chemical shifts can vary depending on the solvent and instrument used. The data presented is a general guide.

Purification of this compound Isomers

Purification of this compound from reaction mixtures is essential to obtain a high-purity product.

Flash Column Chromatography

This is a standard method for purifying organic compounds.

Caption: General workflow for the purification of this compound by flash column chromatography.

Key Considerations for Purification:

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically employed. The ratio is optimized based on the polarity of the isomers and impurities.

-

Detection: Fractions are often analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Conclusion

The synthesis of this compound isomers can be achieved through various effective pathways. The choice of method depends on the desired isomer, scale of the reaction, and whether a "natural" or synthetic product is required. The biocatalytic route offers a green chemistry approach, while the Wittig reaction and aldol condensation are robust and well-established chemical methods. Careful control of reaction conditions and effective purification are critical for obtaining high-purity this compound isomers for research and industrial applications.

References

The Ubiquitous Aldehyde: A Technical Guide to the Natural Sources of trans,trans-2,4-Decadienal in Foods

For Immediate Release

This technical guide provides an in-depth overview of the natural occurrence of trans,trans-2,4-decadienal in various food products. Primarily targeting researchers, scientists, and drug development professionals, this document outlines the formation pathways, quantitative data, and analytical methodologies for this significant lipid peroxidation product.

Introduction

trans,trans-2,4-Decadienal is a reactive α,β-unsaturated aldehyde that naturally occurs in a wide array of food items.[1] It is a secondary product of the oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid.[2] This compound is of significant interest due to its contribution to the flavor profile of many cooked and stored foods, often imparting a characteristic fatty or fried aroma. However, its reactivity also raises toxicological concerns, making its study crucial for food safety and human health research.[3] This guide serves as a comprehensive resource on the natural sources and analysis of trans,trans-2,4-decadienal in the food matrix.

Formation Pathway of trans,trans-2,4-Decadienal

The primary route for the formation of trans,trans-2,4-decadienal in foods is through the autoxidation of linoleic acid, a common omega-6 fatty acid. The process is initiated by the abstraction of a hydrogen atom, leading to the formation of a fatty acid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can abstract a hydrogen from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. Specifically, the decomposition of 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE), the primary hydroperoxides of linoleic acid, leads to the formation of trans,trans-2,4-decadienal.[4]

Natural Occurrence and Quantitative Data

trans,trans-2,4-Decadienal has been identified in a multitude of food products, with its concentration being highly dependent on processing, storage conditions, and the initial fatty acid composition of the food. Generally, its levels are higher in foods that have been subjected to heating, such as frying, or in those with a high content of polyunsaturated fats that have undergone prolonged storage.

Cooking Oils and Fats

Cooking oils, especially those rich in linoleic acid, are a primary source of trans,trans-2,4-decadienal, particularly when heated.

| Oil/Fat Type | Concentration (mg/kg) | Conditions | Reference(s) |

| Sunflower Oil | 0.3 - 119.7 | Used for frying in restaurants | |

| Cottonseed Oil | 13.3 - 92.7 | Used for frying in restaurants | |

| Palm Oil | 4.1 - 44.9 | Used for frying in restaurants | |

| Vegetable Cooking Fats | 2.0 - 11.3 | Used for frying in restaurants | |

| Soybean Oil | Correlated with off-flavor | Aged/processed | |

| Corn Oil | Correlated with off-flavor | Aged/processed |

Fried Foods

The process of frying significantly promotes the formation of trans,trans-2,4-decadienal, which is then absorbed by the food being cooked.

| Food Product | Concentration (mg/kg) | Frying Medium | Reference(s) |

| Fried Potatoes | Highest in Sunflower Oil | Sunflower Oil | |

| Fried Potatoes | Lowest in Olive Oil | Olive Oil | |

| Potato Chips | Found as an aromatic substance | Not specified |

Meat and Dairy Products

trans,trans-2,4-Decadienal is also found in meat and dairy products, contributing to their flavor profiles.

| Food Product | Concentration (mg/kg) | Conditions | Reference(s) |

| Uncured Pork | 0.69 ± 0.16 | Uncured | |

| Cooked Beef | Found as an aromatic substance | Cooked | |

| Butter | Found as an aromatic substance | Not specified |

Other Food Products

A variety of other food items have been reported to contain trans,trans-2,4-decadienal.

| Food Product | Concentration (ppm) | Conditions | Reference(s) |

| Tangerine Peel Oil | 500 | Not specified | |

| Canned Asparagus | Associated with spoilage | Canned | |

| Roasted Peanuts | Found as an aromatic substance | Roasted | |

| Wheat Bread Crumb | Found as an aromatic substance | Baked |

Analytical Methodologies

The quantification of trans,trans-2,4-decadienal in complex food matrices requires robust analytical methods. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Representative Experimental Protocol: HPLC Analysis of trans,trans-2,4-Decadienal in Edible Oils

This protocol is a synthesized representation of methodologies described in the literature.

1. Sample Preparation and Extraction:

- Weigh approximately 0.1 g of the oil sample into a centrifuge tube.

- Add 2 mL of acetonitrile.

- Vortex for 1 minute to extract the aldehydes.

- Centrifuge at 10,000 rpm for 5 minutes.

- Collect the acetonitrile supernatant.

- Repeat the extraction two more times with 2 mL of acetonitrile each time.

- Combine the acetonitrile extracts.

2. Derivatization:

- To the combined extract, add a solution of a derivatizing agent (e.g., 2,4-dinitrophenylhydrazine, DNPH) in an acidic medium.

- Incubate the mixture at 40°C for 30 minutes to allow for the formation of the aldehyde-DNPH derivative.

3. HPLC-UV Analysis:

- Inject an aliquot of the derivatized sample into an HPLC system equipped with a UV detector.

- Column: C18 reversed-phase column.

- Mobile Phase: A gradient of acetonitrile and water.

- Detection: Monitor the absorbance at the maximum wavelength for the trans,trans-2,4-decadienal-DNPH derivative (typically around 365 nm).

- Quantification: Use an external standard calibration curve prepared with a certified standard of trans,trans-2,4-decadienal.

// Nodes

Sample [label="Food Sample (e.g., Oil)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Extraction [label="Solvent Extraction\n(e.g., Acetonitrile)"];

Derivatization [label="Derivatization\n(e.g., with DNPH)"];

Analysis [label="Instrumental Analysis\n(HPLC or GC-MS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Quantification [label="Quantification\n(External Standard)", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

Sample -> Extraction;

Extraction -> Derivatization;

Derivatization -> Analysis;

Analysis -> Quantification;

}

Conclusion

trans,trans-2,4-Decadienal is a naturally occurring aldehyde prevalent in a wide range of food products, particularly those rich in linoleic acid and subjected to heat or prolonged storage. Its presence is a key factor in the flavor profile of many foods, but its potential for toxicity necessitates careful monitoring. The analytical methods outlined in this guide provide a framework for the accurate quantification of this compound, which is essential for both quality control in the food industry and for ongoing research into its physiological effects. Further research is warranted to fully understand the dietary exposure and the long-term health implications of trans,trans-2,4-decadienal consumption.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of 2,4-decadienal in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Aldehydic lipid peroxidation products derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 2,4-Decadienal in Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the formation, biological activity, and toxicological significance of 2,4-decadienal (DDE), a reactive aldehyde produced during the peroxidation of lipids. DDE is a key secondary messenger of oxidative stress and is implicated in the pathophysiology of numerous diseases. This document details its cytotoxic mechanisms, its interaction with cellular macromolecules, the signaling pathways it modulates, and the experimental protocols used for its study.

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a fundamental process in cell biology and pathology. It generates a host of reactive aldehydes, among which α,β-unsaturated aldehydes are particularly significant due to their high reactivity and cytotoxicity.[1] trans,trans-2,4-Decadienal (tt-DDE) is a prominent member of this class, arising from the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid and arachidonic acid.[1][2][3] Found endogenously as a marker of oxidative stress and exogenously in heated cooking oils and various foods, DDE's high reactivity allows it to modify proteins and nucleic acids, leading to cellular dysfunction, inflammation, and cell death.[4] Its role in conditions like cardiovascular disease and cancer has made it a subject of intense research and a potential target for therapeutic intervention.

Formation of this compound

This compound is a secondary product of lipid peroxidation. The process is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a polyunsaturated fatty acid, typically linoleic acid, forming a lipid radical. This radical reacts with molecular oxygen to create a lipid peroxyl radical, which then propagates the chain reaction. The resulting unstable lipid hydroperoxides, such as 9-hydroperoxylinoleic acid, decompose to form a variety of shorter-chain aldehydes, including this compound.

Quantitative Data Presentation

The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from various in vitro and in vivo studies, as well as its concentration in different food sources.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line/Type | Endpoint | Concentration | Duration | Reference |

| Human Endothelial Cells | LC50 | 9 µM | - | |

| Human Vascular Smooth Muscle Cells (SMC) | LDH Leakage | 50 µM | 24 h | |

| Human Bronchial Epithelial Cells (BEAS-2B) | Increased Cell Proliferation | 1.0 µM | 45 days | |

| Human Bronchial Epithelial Cells (BEAS-2B) | Increased TNFα & IL-1β Expression | 1.0 µM | 45 days |

Table 2: In Vivo Toxicity of this compound

| Species | Administration | Endpoint | Dose | Duration | Reference |

| F344/N Rats & B6C3F1 Mice | Gavage | No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg | 3 months | |

| F344/N Rats | Gavage | Lethality | 3,600 mg/kg | 3 days | |

| B6C3F1 Mice | Gavage | Lethality | 3,600 mg/kg | 9 days | |

| F344/N Rats & B6C3F1 Mice | Gavage | Forestomach Ulceration | 1,200 mg/kg | 16 days |

Table 3: Concentration of this compound in Foods

| Food Source | Condition | Concentration | Reference |

| Tangerine Peel Oil | - | 500 ppm (highest reported) | |

| Sunflower Oil | Used for Frying | 0.3 - 119.7 mg/kg | |

| Cottonseed Oil | Used for Frying | 13.3 - 92.7 mg/kg | |

| Palm Oil | Used for Frying | 4.1 - 44.9 mg/kg | |

| Uncured Pork | - | 0.69 ± 0.16 mg/kg | |

| Rancid Peanut Butter | Stored | > 17 ppm |

Biological Effects and Signaling Pathways

This compound exerts its biological effects primarily through its electrophilic nature, reacting with nucleophilic sites on cellular macromolecules. This leads to oxidative stress, covalent adduct formation, and the dysregulation of critical signaling pathways.

Adduct Formation

DDE is a potent genotoxic and cytotoxic agent due to its ability to form covalent adducts with DNA and proteins.

-

DNA Adducts: DDE reacts with DNA bases, particularly deoxyguanosine (dGuo) and deoxyadenosine (dAdo), to form various etheno adducts. These adducts can lead to miscoding during DNA replication, potentially resulting in mutations that contribute to carcinogenesis. The reaction mechanism often involves the epoxidation of DDE prior to its interaction with the DNA base.

-

Protein Adducts: The aldehyde group of DDE reacts with nucleophilic amino acid residues such as cysteine, histidine, and lysine. This can alter protein structure and function, leading to enzyme inactivation and disruption of cellular processes.

Cellular Signaling Pathways

DDE exposure triggers multiple stress-response and inflammatory signaling cascades.

-

JNK-Mediated Apoptosis: DDE is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) family. Activation is triggered by cellular stress, including ROS production induced by DDE. The JNK cascade involves sequential phosphorylation of MAP3Ks and MAP2Ks (MKK4/MKK7), which in turn phosphorylate and activate JNK. Activated JNK modulates the activity of the Bcl-2 family of proteins, decreasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of caspases, culminating in apoptosis.

-

NF-κB Inflammatory Pathway: DDE can induce pro-inflammatory responses by activating the nuclear factor-kappa B (NF-κB) signaling pathway. This leads to the increased expression and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), contributing to chronic inflammatory conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological effects of this compound.

Detection and Quantification of this compound

5.1.1 2,4-Dinitrophenylhydrazine (DNPH) Test (Qualitative)

This colorimetric assay is used for the qualitative detection of the carbonyl group in aldehydes and ketones.

-

Principle: DNPH reacts with the carbonyl group of DDE to form a stable, colored precipitate known as a 2,4-dinitrophenylhydrazone. The formation of a yellow, orange, or red precipitate indicates a positive result.

-

Reagent Preparation (Brady's Reagent):

-

Wear appropriate personal protective equipment (goggles, gloves).

-

Add 0.5 g of 2,4-DNPH powder to approximately 12-13 mL of 85% phosphoric acid in a suitable container.

-

Stir the mixture for 10-15 minutes until the 2,4-DNPH is completely dissolved.

-

Add ethanol to bring the total volume to 25 mL and mix thoroughly.

-

-

Procedure:

-

Add 10 drops of the prepared Brady's reagent to a well in a spotting tile or a clean test tube.

-

Add 2-3 drops of the sample solution to be tested.

-

Observe for the formation of a precipitate over several minutes. If no precipitate forms at room temperature, gently warm the mixture in a water bath for 2-3 minutes and then cool.

-

A yellow-orange precipitate confirms the presence of a carbonyl compound like this compound.

-

5.1.2 High-Performance Liquid Chromatography (HPLC) (Quantitative)

HPLC is a robust method for the quantification of DDE in various matrices, including edible oils and biological samples. Derivatization with DNPH is commonly employed to enhance UV detection.

-

Principle: The sample is extracted and derivatized with DNPH. The resulting hydrazones are separated by reverse-phase HPLC and quantified using a UV detector.

-

Procedure Outline:

-

Sample Pretreatment: Extract DDE from the sample matrix. For oil samples, a triple extraction with 2 mL of acetonitrile is effective.

-

Derivatization: Mix the extract with a DNPH solution and incubate at 40°C for 30 minutes.

-

Cleanup (Optional): Use Solid-Phase Extraction (SPE) with a C18 cartridge to clean the sample and remove interferences.

-

HPLC Analysis:

-

Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength appropriate for the DNP-hydrazone derivative (typically around 360-365 nm).

-

-

Quantification: Calculate the concentration of DDE based on a calibration curve generated from standards of known concentrations.

-

Cytotoxicity and Cell Viability Assays

5.2.1 MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired exposure time (e.g., 24, 48 hours).

-

Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 535-590 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

DNA Adduct Analysis

5.3.1 LC-MS/MS for DNA Adduct Detection

This highly sensitive and specific method is the gold standard for identifying and quantifying DNA adducts.

-

Principle: DNA is isolated from cells or tissues treated with DDE, hydrolyzed into individual nucleosides, and then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect the specific mass of the DDE-DNA adducts.

-

Procedure Outline:

-

Exposure: Treat cells in culture or laboratory animals with this compound.

-

DNA Isolation: Isolate genomic DNA from the treated samples using a standard DNA extraction kit or protocol.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed DNA sample into an LC-MS/MS system.

-

Separate the deoxynucleosides using a reverse-phase HPLC column.

-

Detect the parent mass of the expected adduct (e.g., DDE-dGuo) in the first mass spectrometer (MS1).

-

Fragment the parent ion and detect specific daughter ions in the second mass spectrometer (MS2) for structural confirmation and quantification.

-

-

Data Analysis: Identify and quantify the adducts by comparing retention times and mass fragmentation patterns to synthetic standards or known values.

-

Conclusion

This compound is a biologically potent aldehyde generated from lipid peroxidation that serves as both a biomarker and a mediator of oxidative damage. Its high reactivity leads to the formation of macromolecular adducts, inducing cytotoxicity, genotoxicity, and inflammatory responses through the modulation of key signaling pathways like JNK and NF-κB. Understanding the precise mechanisms of DDE-induced pathology is critical for developing therapeutic strategies to mitigate the damage associated with oxidative stress in a wide range of human diseases. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the multifaceted role of this compound in biology and medicine.

References

2,4-Decadienal as an Apoptosis Inducer: A Technical Guide to the Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Decadienal (DDE), a reactive α,β-unsaturated aldehyde generated from the peroxidation of polyunsaturated fatty acids, is increasingly recognized for its cytotoxic effects, notably its capacity to induce programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the core molecular mechanisms through which this compound initiates and executes the apoptotic cascade. By elucidating the key signaling pathways, summarizing quantitative experimental data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for researchers in cellular biology, toxicology, and pharmacology. The primary mechanisms discussed herein revolve around the induction of oxidative stress, subsequent mitochondrial dysfunction, and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, culminating in the activation of the caspase cascade and apoptotic cell death.

Introduction

trans,trans-2,4-decadienal (tt-DDE) is a highly reactive aldehyde that is not only a byproduct of lipid peroxidation in cell membranes but is also found in many food products, particularly those subjected to heating.[1] Its role as a cytotoxic agent has garnered significant attention, with a growing body of evidence pointing towards its ability to induce apoptosis in various cell types, including vascular endothelial cells.[1][2] Understanding the precise mechanisms by which DDE triggers apoptosis is crucial for assessing its toxicological impact and for exploring its potential, albeit paradoxical, applications in therapeutic strategies that leverage apoptosis, such as in oncology. This guide synthesizes the current understanding of DDE-induced apoptosis, focusing on the intricate signaling networks and cellular events involved.

Core Mechanisms of this compound-Induced Apoptosis

The apoptotic activity of this compound is a multi-faceted process primarily driven by the induction of cellular stress, which converges on the mitochondria-dependent (intrinsic) pathway of apoptosis. The key events are detailed below.

Induction of Oxidative and Nitrative Stress

This compound treatment has been shown to induce significant oxidative and nitrative stress in cells.[1] This is a critical initiating event that triggers downstream apoptotic signaling. The accumulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) disrupts cellular homeostasis and damages cellular components, including lipids, proteins, and DNA.[3]

Mitochondrial Dysfunction

The mitochondria are central to the apoptotic process and are a primary target of DDE-induced oxidative stress. DDE exposure leads to profound mitochondrial dysfunction characterized by several key events:

-

Increased Mitochondrial Oxygen Consumption and Lipid Peroxidation: DDE treatment enhances the rate of mitochondrial oxygen consumption and promotes lipid peroxidation within the mitochondrial membranes.

-

Mitochondrial Swelling and Loss of Membrane Potential (ΔΨm): A hallmark of DDE-induced mitochondrial damage is extensive mitochondrial swelling and a significant reduction in the mitochondrial membrane potential. The loss of ΔΨm is a critical point of no return in the apoptotic cascade.

-

Cytochrome c Release: The disruption of the mitochondrial outer membrane integrity leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.

Activation of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a critical stress-activated protein kinase cascade, plays a pivotal role in mediating DDE-induced apoptosis. Oxidative stress is a potent activator of the JNK pathway. Once activated, JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins.

Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are the primary regulators of mitochondrial outer membrane permeabilization. DDE treatment alters the balance between pro-apoptotic and anti-apoptotic members of this family. Specifically, it leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, resulting in an elevated Bax/Bcl-2 ratio. This shift in balance favors the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c.

Caspase Activation and Execution of Apoptosis

The release of cytochrome c into the cytoplasm initiates the formation of the apoptosome, a protein complex that activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are the executioners of apoptosis. Activated caspase-3 cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative data from key studies investigating the effects of this compound on apoptosis and related cellular processes.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity

| Cell Type | Concentration (µM) | Exposure Time (h) | Effect | Reference |

| Human Vascular Smooth Muscle Cells | 50 | 24 | 48% LDH leakage | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 - 50 | 24 | Dose-dependent decrease in cell viability | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 - 50 | 24 | Dose-dependent increase in LDH release |

Table 2: Effect of this compound on Mitochondrial Function

| Cell Type | Concentration (µM) | Parameter Measured | Observation | Reference |

| Isolated Rat Liver Mitochondria | 0.9 - 162 | Mitochondrial Swelling | Extensive swelling observed | |

| Isolated Rat Liver Mitochondria | 162 | Oxygen Consumption | Increased rate | |

| Isolated Rat Liver Mitochondria | - | Mitochondrial Membrane Potential | Loss of potential | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 - 50 | Mitochondrial Membrane Potential | Significant reduction | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 - 50 | Cytochrome c Release | Increased release from mitochondria |

Table 3: Effect of this compound on Apoptotic Protein Expression and Activity

| Cell Type | Concentration (µM) | Protein/Activity | Change | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 - 50 | Bcl-2 | Decreased expression | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 - 50 | Bax | Increased expression | |

| Adipose Tissue (in vivo) | - | Caspase Activity | Increased | |

| Macrophage Cells | 1 | JNK Phosphorylation | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Human Vascular Smooth Muscle Cells, and RAW 264.7 macrophage cells are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is typically dissolved in a suitable solvent like ethanol or DMSO to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.

Assessment of Apoptosis

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

JC-1 Staining: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.

-

Treat cells with this compound as required.

-

Incubate the cells with JC-1 staining solution for 20-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

Western Blot Analysis

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with non-fat milk or BSA, followed by incubation with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-JNK) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Protein Carbonylation

-

DNPH Derivatization: Protein carbonylation, a marker of protein oxidation, can be detected by derivatization with 2,4-dinitrophenylhydrazine (DNPH).

-

React protein samples with DNPH to form stable dinitrophenyl (DNP) hydrazone adducts.

-

The derivatized proteins can be quantified spectrophotometrically by measuring the absorbance of the DNP adducts.

-

Alternatively, the carbonylated proteins can be detected by Western blotting using an anti-DNP antibody.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in this compound-induced apoptosis.

Caption: Signaling cascade of this compound-induced apoptosis.

Caption: Workflow for assessing this compound-induced apoptosis.

Conclusion

This compound is a potent inducer of apoptosis, primarily through a mechanism involving the induction of oxidative stress, which leads to mitochondrial dysfunction and the activation of the JNK signaling pathway. This culminates in an increased Bax/Bcl-2 ratio, cytochrome c release, and the subsequent activation of the caspase cascade. The detailed understanding of these core mechanisms, supported by the quantitative data and experimental protocols provided in this guide, is essential for the fields of toxicology, food safety, and pharmacology. Further research may continue to unravel the intricate details of DDE's interactions with cellular components and its potential implications for human health and disease.

References

- 1. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans,trans-2,4-Decadienal induces endothelial cell injury by impairing mitochondrial function and autophagic flux - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 2,4-Decadienal: A Technical Guide for Modeling Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Decadienal is an unsaturated aldehyde that is a significant component of many natural and processed materials. It is notably formed during the lipid peroxidation of polyunsaturated fatty acids, such as linoleic acid, and is a key aroma compound in many foods, contributing to flavors described as fatty, green, and citrus-like.[1][2][3][4][5] Beyond its sensory characteristics, this compound is a reactive molecule that interacts with biological systems, inducing cellular responses such as inflammation and apoptosis. Understanding its physicochemical properties is paramount for modeling its behavior in various systems, from food science applications to toxicological and pharmacological studies. This guide provides an in-depth overview of these properties, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, primarily focusing on the (E,E)-isomer, which is the most common and well-studied.

Table 1: General and Physical Properties of (E,E)-2,4-Decadienal

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| Appearance | Pale yellow to yellow clear liquid | |

| Odor | Powerful, fatty, oily, with citrus and green notes | |

| CAS Number | 25152-84-5 | |

| Density | 0.872 g/mL at 20°C | |

| Refractive Index | n20/D 1.515 |

Table 2: Thermodynamic Properties of (E,E)-2,4-Decadienal

| Property | Value | Conditions | Source(s) |

| Boiling Point | 114-116 °C | 10 mmHg | |

| 227.73 °C | (EPI 4.0) | ||

| Melting Point | Not available | ||

| Vapor Pressure | 0.03 mmHg | 25 °C | |

| Flash Point | 100 °C |

Table 3: Solubility and Partitioning Properties of (E,E)-2,4-Decadienal

| Property | Value | Source(s) |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in alcohol and fixed oils | |

| LogP (Octanol-Water Partition Coefficient) | 3.2 |

Experimental Protocols

Accurate modeling requires reliable experimental data. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Synthesis and Purification of (E,E)-2,4-Decadienal

A common method for the synthesis of (E,E)-2,4-decadienal involves the oxidation of 2-decyn-1-ol. The following is a representative protocol for the final oxidation and purification steps to obtain a high-purity sample.

Materials:

-

2-Decyn-1-ol

-

Sodium acetate

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

-

Trichloroisocyanuric acid

-

Dichloromethane

-

1% Sodium bicarbonate solution

Procedure:

-

In a 1 L four-necked flask, combine 38.0 g (0.46 mol) of sodium acetate, 0.6 g (3.8 mmol) of TEMPO, 62.0 g (0.4 mol) of 2-decyn-1-ol, and 600 mL of dichloromethane.

-

Raise the temperature to 20°C and slowly add 37.0 g of trichloroisocyanuric acid in batches over approximately 1.5 hours, maintaining the reaction temperature between 25-30°C.

-

Monitor the reaction until completion.

-

Filter the mixture and wash the filter cake with dichloromethane (100 mL x 1).

-

Combine the organic layers and wash with 1% sodium bicarbonate solution (100 mL x 1).

-

Recover the dichloromethane and collect the fraction at 58-62°C/67 Pa to yield (E,E)-2,4-decadienal.

-

Further purification can be achieved using silica gel column chromatography with a gradient of ethyl acetate in hexane.

Determination of Boiling Point (OECD Guideline 103)

The boiling point can be determined using several methods outlined in OECD Guideline 103, such as ebulliometry, the dynamic method, or the Siwoloboff method. The dynamic method is described here.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.

Procedure:

-

Place the sample in a suitable vessel and heat it.

-

Measure the vapor pressure and temperature continuously.

-

The boiling point is the temperature at which the vapor pressure reaches the ambient atmospheric pressure.

Determination of Water Solubility (OECD Guideline 105)

The flask method, described in OECD Guideline 105, is suitable for substances with a water solubility above 10⁻² g/L.

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium.

-

The solution is then centrifuged or filtered to remove undissolved substance.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of n-Octanol/Water Partition Coefficient (LogP) (OECD Guideline 107, 117, or 123)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. LogP is the logarithm of this ratio. Several methods are available, including the shake flask method (OECD 107), HPLC method (OECD 117), and slow-stirring method (OECD 123).

Principle (Shake Flask Method - OECD 107):

The test substance is dissolved in a mixture of n-octanol and water, shaken to allow for partitioning, and the concentration in each phase is measured after separation.

Procedure:

-

Prepare a stock solution of this compound in n-octanol.

-

Mix a known volume of the stock solution with a known volume of water in a separatory funnel.

-

Shake the funnel vigorously for a predetermined time to allow for equilibrium to be reached.

-

Allow the two phases to separate.

-

Determine the concentration of this compound in both the n-octanol and water phases using an appropriate analytical technique.

-

Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. LogP is the base-10 logarithm of P.

Signaling and Biological Pathways

This compound is a biologically active molecule that can modulate cellular signaling pathways, primarily related to inflammation and apoptosis.

Inflammatory Signaling Pathway

trans,trans-2,4-Decadienal (tt-DDE) has been shown to induce pro-inflammatory responses in macrophages. This process involves the activation of key signaling cascades and direct interaction with specific cellular proteins.

Apoptosis Induction Pathway

trans,trans-2,4-Decadienal can induce apoptosis, particularly in vascular endothelial cells, through the generation of oxidative and nitrative stress, leading to the activation of the JNK signaling pathway.

Conclusion

The data and protocols presented in this technical guide provide a comprehensive resource for researchers and professionals working with this compound. The tabulated physicochemical properties offer a quick reference for modeling and simulation studies, while the detailed experimental methodologies provide a foundation for the generation of high-quality, reproducible data. Furthermore, the visualization of the inflammatory and apoptotic signaling pathways offers insights into the biological activity of this compound, which is crucial for applications in drug development and toxicology. This guide serves as a valuable tool to facilitate further research and a deeper understanding of the role of this compound in chemical and biological systems.

References

An In-depth Technical Guide to the Isomers of 2,4-Decadienal and Their Relative Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Decadienal, a reactive aldehyde, is a significant molecule in various scientific domains, from flavor chemistry to toxicology and drug development. It is a product of lipid peroxidation and is found in numerous food items, contributing to their aroma profile.[1] The presence of two conjugated double bonds in its structure gives rise to four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Each of these isomers can exhibit distinct physical, chemical, and biological properties. Consequently, a thorough understanding of their individual characteristics and relative stability is paramount for researchers in fields where this compound is relevant. This technical guide provides a comprehensive overview of the isomers of this compound, with a focus on their relative stability and the experimental protocols for their analysis.

Isomers of this compound

The four geometric isomers of this compound are depicted below:

-

(2E,4E)-2,4-Decadienal: Both double bonds have a trans configuration.

-

(2E,4Z)-2,4-Decadienal: The double bond at position 2 is trans, and the one at position 4 is cis.

-

(2Z,4E)-2,4-Decadienal: The double bond at position 2 is cis, and the one at position 4 is trans.

-

(2Z,4Z)-2,4-Decadienal: Both double bonds have a cis configuration.

The (2E,4E) isomer is the most common and has been extensively studied.[1][2] It is known for its characteristic deep-fried, fatty aroma.[2] The other isomers are less common but can be formed during various chemical and biological processes.

Relative Stability of this compound Isomers

The relative stability of the this compound isomers is governed by principles of thermodynamics, primarily related to steric hindrance and the conjugation of the double bonds.

General Principles of Diene Stability:

Conjugated dienes, such as this compound, are inherently more stable than their non-conjugated counterparts.[3] This increased stability arises from the delocalization of π-electrons across the single bond situated between the two double bonds. This delocalization, often represented by resonance structures, lowers the overall energy of the molecule.

Thermodynamic vs. Kinetic Control:

In reactions involving conjugated dienes, the product distribution can be under either kinetic or thermodynamic control.

-

Kinetic control favors the product that is formed fastest, which is often the less stable product. This typically occurs at lower temperatures.

-

Thermodynamic control favors the most stable product, which is achieved when the reaction is reversible and allowed to reach equilibrium. This is usually favored at higher temperatures.

Inferred Stability of this compound Isomers:

While explicit quantitative data on the relative stability of all four this compound isomers is scarce in the readily available literature, we can infer their stability based on established principles of organic chemistry:

-

(2E,4E)-2,4-Decadienal: This isomer is generally considered the most stable. The trans configuration at both double bonds minimizes steric hindrance between the alkyl chain and the aldehyde group, allowing for a more planar and stable conformation.

-

(2E,4Z)- and (2Z,4E)-2,4-Decadienal: These isomers are expected to be less stable than the (2E,4E) isomer due to the presence of a cis double bond, which introduces steric strain. The relative stability between these two would depend on the specific steric interactions in each molecule.

-

(2Z,4Z)-2,4-Decadienal: This isomer is predicted to be the least stable due to the steric hindrance caused by two cis double bonds. The crowding of substituents on the same side of the double bonds leads to a higher energy state.

This predicted order of stability ((2E,4E) > (2E,4Z) ≈ (2Z,4E) > (2Z,4Z)) is a general trend for substituted dienes.

Quantitative Data on Isomer Properties

While direct thermodynamic stability data is limited, some physical properties of the most common isomer are available.

| Property | (2E,4E)-2,4-Decadienal | Reference |

| Molecular Weight | 152.23 g/mol | |

| Boiling Point | 114-116 °C at 10 mmHg | |

| Density | 0.872 g/mL at 20 °C | |

| Refractive Index | n20/D 1.515 | |

| Solubility in Water | Insoluble | |

| Organoleptic Profile | Fatty, meaty, citrus |

Experimental Protocols

The separation and identification of this compound isomers are crucial for their individual study. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful technique for separating non-volatile or thermally labile compounds like the isomers of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column is commonly used. For enhanced separation of geometric isomers, a silver ion-impregnated HPLC column (Ag-HPLC) can be employed, as the silver ions interact differently with the π-electrons of cis and trans double bonds.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. The exact gradient or isocratic conditions would need to be optimized for baseline separation of all four isomers.

-

Detection: UV detection at a wavelength corresponding to the λmax of this compound (around 270 nm) is appropriate.

-

Sample Preparation: Samples should be dissolved in a suitable organic solvent, such as acetonitrile or methanol, and filtered through a 0.45 µm filter before injection.

Illustrative HPLC Workflow:

Caption: A generalized workflow for the HPLC analysis of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column, such as one with a polyethylene glycol (e.g., HP-INNOWAX) or a modified polysiloxane stationary phase, is recommended for separating geometric isomers.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp is necessary to achieve good separation. An example program could be:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp to 230°C at a rate of 5°C/min.

-

Hold at 230°C for 10 minutes.

-

-

Injector Temperature: 250°C.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan to obtain mass spectra for identification and selected ion monitoring (SIM) for enhanced sensitivity and quantification.

-

-

Sample Preparation: Samples are typically diluted in a volatile solvent like hexane or methanol.

Illustrative GC-MS Workflow:

Caption: A generalized workflow for the GC-MS analysis of this compound isomers.

Signaling Pathways and Logical Relationships

The formation of this compound is intricately linked to the lipid peroxidation pathway. This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linoleic acid.

Lipid Peroxidation Pathway Leading to this compound:

Caption: Simplified pathway of lipid peroxidation leading to the formation of this compound.

Conclusion

The geometric isomers of this compound possess distinct properties that necessitate their individual characterization. Based on fundamental principles of organic chemistry, the (2E,4E) isomer is the most thermodynamically stable due to minimized steric hindrance. The other isomers, particularly the (2Z,4Z) configuration, are progressively less stable. For the accurate analysis and quantification of these isomers, HPLC and GC-MS are the methods of choice. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists working with this important class of molecules. Further research, including computational studies, would be beneficial to provide precise quantitative data on the relative stabilities of all four isomers.

References

Navigating the Solubility Landscape of 2,4-Decadienal: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of bioactive compounds is a cornerstone of formulation and delivery. This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-Decadienal, a reactive aldehyde with implications in various fields, in both aqueous and organic solvents. This document summarizes available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents logical workflows through diagrammatic representations.

Core Findings: Solubility Profile of this compound

This compound exhibits a distinct solubility profile characterized by poor aqueous solubility and favorable solubility in a range of organic solvents. This behavior is consistent with its molecular structure, which includes a polar aldehyde functional group and a significant nonpolar hydrocarbon chain.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 105.7 mg/L[1] | Estimated |

| Water | 25 | ~0.1 g/L | Reported |

| Water | Not Specified | 0.038 g/L | Predicted |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Reported |

| Ethanol | Not Specified | Soluble[2][3][] | Qualitative |

| Acetone | Not Specified | Soluble[] | Qualitative |

| Propylene Glycol | Not Specified | Soluble | Qualitative |

| Fixed Oils | Not Specified | Soluble | Qualitative |

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental approach is crucial for obtaining reliable solubility data. The following section details a general methodology for determining the solubility of a compound like this compound, drawing from established principles such as the OECD Guideline 105 for water solubility and common laboratory practices for organic solvents.

General Experimental Workflow

The determination of solubility is fundamentally a process of creating a saturated solution at a controlled temperature, allowing it to reach equilibrium, and then quantifying the concentration of the solute in the solvent.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodologies

1. Materials and Equipment:

-

Solute: High-purity this compound (≥95%)

-

Solvents: HPLC-grade or equivalent purity for all selected aqueous and organic solvents.

-

Equipment: Analytical balance, temperature-controlled shaker or incubator, centrifuge, syringe filters (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions), vials, and a suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with a UV detector).

2. Procedure (Adapted from the Flask Method - OECD 105):

-

Preparation of the Test Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

-

Prepare multiple replicate samples for each solvent.

-

-

Equilibration:

-

Place the samples in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A preliminary study can determine the time to equilibrium (e.g., 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed at the test temperature for a period to allow the undissolved solid to settle.

-

To ensure complete removal of undissolved solute, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.

-

4. Quantification:

-

Analytical Method: A validated analytical method, such as reversed-phase HPLC, is recommended for the quantification of this compound. A study by Sun et al. (2020) provides a basis for such a method, involving extraction with acetonitrile and subsequent analysis.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Analysis: Analyze the filtered supernatant from the test samples and the standard solutions using the chosen analytical method.

-

Calculation: Determine the concentration of this compound in the saturated solution by comparing the analytical response of the sample to the calibration curve. The solubility is expressed in units such as mg/L, g/100mL, or mol/L.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key factors influencing its solubility.

Caption: Interplay of solute and solvent properties determining solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to determine solubility under the precise conditions of temperature, pressure, and in the exact solvent systems relevant to the intended use. The methodologies outlined here offer a robust framework for such empirical determinations.

References

An In-depth Technical Guide to 2,4-Decadienal: CAS Numbers and Synonym Compendium

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing essential data on the chemical compound 2,4-Decadienal. The following sections detail its various isomeric forms, associated CAS numbers, and an extensive list of depositor-supplied synonyms, crucial for accurate identification and research.

Chemical Abstract Service (CAS) Numbers

This compound is a polyunsaturated fatty aldehyde that exists in different isomeric forms, each distinguished by a unique CAS number. The most commonly referenced isomer is the (2E,4E) form, also known as trans,trans-2,4-Decadienal. It is crucial to utilize the specific CAS number corresponding to the isomer of interest for unambiguous identification in research and procurement.

| Isomer of this compound | CAS Registry Number |

| (2E,4E)-deca-2,4-dienal | 25152-84-5[1][2][3][4] |

| (2E,4Z)-deca-2,4-dienal | 25152-83-4 |

| This compound (Isomer unspecified) | 2363-88-4 |

Depositor-Supplied Synonyms

An extensive list of synonyms for this compound has been compiled from various chemical databases and suppliers. This compilation is vital for comprehensive literature searches and for identifying the compound across different commercial and academic platforms. The synonyms are often used interchangeably to describe the various isomers.

| Synonym | Isomer Specificity (if indicated) |

| (2E,4E)-2,4-Decadienal | (E,E) |

| (2E,4E)-deca-2,4-dienal | (E,E) |

| (E,E)-2,4-Decadienal | (E,E) |

| trans,trans-2,4-Decadienal | (E,E) |

| trans-2,trans-4-Decadienal | (E,E) |

| 2-trans-4-trans-Decadienal | (E,E) |

| Deca-2(E),4(E)-dienal | (E,E) |

| trans,trans-2,4-Decadien-1-al | (E,E) |

| (2E,4Z)-Decadienal | (E,Z) |